2-Bromo-N-(2,4-dimethylphenyl)-4,6-dimethylaniline
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Overview
Description
2-Bromo-N-(2,4-dimethylphenyl)-4,6-dimethylaniline is an organic compound that belongs to the class of brominated anilines. This compound is characterized by the presence of a bromine atom attached to the aniline ring, along with two methyl groups on the phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,4-dimethylphenyl)-4,6-dimethylaniline typically involves the bromination of N-(2,4-dimethylphenyl)-4,6-dimethylaniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2,4-dimethylphenyl)-4,6-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include substituted anilines, thiophenols, and alkoxy derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include the corresponding aniline derivatives.
Scientific Research Applications
2-Bromo-N-(2,4-dimethylphenyl)-4,6-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2,4-dimethylphenyl)-4,6-dimethylaniline involves its interaction with specific molecular targets. The bromine atom and the aniline moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(2,4-dimethylphenyl)benzenesulfonamide
- 2-Bromo-N-(2,4-dimethylphenyl)benzamide
- 2-Bromo-N-(2,4-dimethylphenyl)benzenesulfonamide
Uniqueness
2-Bromo-N-(2,4-dimethylphenyl)-4,6-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18BrN |
---|---|
Molecular Weight |
304.22 g/mol |
IUPAC Name |
2-bromo-N-(2,4-dimethylphenyl)-4,6-dimethylaniline |
InChI |
InChI=1S/C16H18BrN/c1-10-5-6-15(12(3)7-10)18-16-13(4)8-11(2)9-14(16)17/h5-9,18H,1-4H3 |
InChI Key |
KHRQUXZDBOXNNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=C(C=C2Br)C)C)C |
Origin of Product |
United States |
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